molecular formula C26H31NO2 B1587670 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol CAS No. 73404-00-9

1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol

Cat. No.: B1587670
CAS No.: 73404-00-9
M. Wt: 389.5 g/mol
InChI Key: ZHLXWJSSVXYFJC-UHFFFAOYSA-N
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Description

1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol is an organic compound that belongs to the class of phenylethanol derivatives This compound is characterized by the presence of a diethylamino group, an ethoxy group, and two phenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-(diethylamino)ethoxy)benzaldehyde with benzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

  • Dissolve 4-(2-(diethylamino)ethoxy)benzaldehyde in anhydrous ether.
  • Add benzylmagnesium chloride dropwise to the solution while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Quench the reaction with water and extract the organic layer.
  • Purify the product using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of phenols.

Scientific Research Applications

1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to receptors or enzymes, while the phenyl groups contribute to hydrophobic interactions. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol can be compared with other similar compounds, such as:

    1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylethanol: Similar structure but with dimethylamino group instead of diethylamino group.

    1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethylamine: Similar structure but with an amine group instead of an alcohol group.

    1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethyl ketone: Similar structure but with a ketone group instead of an alcohol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-3-27(4-2)19-20-29-25-17-15-24(16-18-25)26(28,23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,28H,3-4,19-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLXWJSSVXYFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994127
Record name 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73404-00-9
Record name α-[4-[2-(Diethylamino)ethoxy]phenyl]-α-phenylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73404-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-(2-(Diethylamino)ethoxy)phenyl)-alpha-phenylphenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073404009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[4-[2-(diethylamino)ethoxy]phenyl]-α-phenylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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